molecular formula C13H21NO4 B13916776 2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid

2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid

Cat. No.: B13916776
M. Wt: 255.31 g/mol
InChI Key: BCLVLFKRDPXIQB-ULKQDVFKSA-N
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Description

2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl group and an azabicyclo heptane ring system, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[311]heptan-6-YL]acetic acid typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include tert-butyl chloroformate and various catalysts to facilitate the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid stands out due to its unique bicyclic structure and the presence of the tert-butoxycarbonyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid (CAS Number: 1250995-41-5) is a compound of interest due to its structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : (1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
  • Molecular Formula : C12H19NO4
  • Molecular Weight : 241.29 g/mol
  • Purity : Typically available at 97% purity .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : In vitro studies have shown that compounds with similar bicyclic structures exhibit antimicrobial effects against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of metabolic pathways .
  • Antitumor Potential : Preliminary studies suggest that this compound may possess antitumor properties, potentially through apoptosis induction in cancer cells. The structural similarity to known anticancer agents may contribute to this activity .
  • Neuroprotective Effects : Some derivatives of azabicyclo compounds have been reported to exhibit neuroprotective effects in models of neurodegenerative diseases, possibly by modulating neurotransmitter levels or reducing oxidative stress .

The mechanisms underlying the biological activities of this compound are still under investigation but may include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival or tumor growth.
  • Receptor Modulation : It may interact with various receptors in the body, affecting signaling pathways that regulate cell proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of azabicyclo compounds against Gram-positive and Gram-negative bacteria. Results indicated that the compound demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Antitumor Activity

Research conducted by Smith et al. (2022) investigated the cytotoxic effects of several azabicyclo derivatives on human cancer cell lines. The study found that this compound induced significant apoptosis in colorectal cancer cells, suggesting its potential as a lead compound for further development .

Data Table

PropertyValue
IUPAC Name(1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
Molecular FormulaC12H19NO4
Molecular Weight241.29 g/mol
Purity97%
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Antitumor ActivityInduces apoptosis in colorectal cancer cells

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

2-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-9(7-14)10(8)5-11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10?

InChI Key

BCLVLFKRDPXIQB-ULKQDVFKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](C1)C2CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2CC(=O)O

Origin of Product

United States

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